molecular formula C16H19N5O4 B2479039 8-amino-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 850739-25-2

8-amino-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2479039
CAS No.: 850739-25-2
M. Wt: 345.359
InChI Key: IJZLEFNHFXBAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H19N5O4 and its molecular weight is 345.359. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Affinity and Antagonistic Activity

A study by Żmudzki et al. (2015) explored the affinity of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives for serotonin receptors. These compounds, including 8-amino-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, were investigated for their binding affinities to serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors. The study found that certain derivatives exhibited antagonistic activity for the 5-HT1A receptor (Żmudzki et al., 2015).

Crystal Structure Analysis

The crystal structure of a closely related compound, 8-amino-7-(2-hydroxy-3-morpholinopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, was investigated by Karczmarzyk et al. (1995). This analysis provided insights into the planar structure of the purine fused-ring system and the chair conformation of the morpholine ring, which may offer valuable information for the design of related compounds (Karczmarzyk et al., 1995).

Properties

IUPAC Name

8-amino-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-19-13-12(14(23)20(2)16(19)24)21(15(17)18-13)8-10(22)9-25-11-6-4-3-5-7-11/h3-7,10,22H,8-9H2,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZLEFNHFXBAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC(COC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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